1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Description
1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
- A study by Abdel‐Aziz et al. (2008) focused on synthesizing novel pyrazolo[1,5‐a]pyrimidine and other derivatives, demonstrating moderate antibacterial and antifungal effects (Abdel‐Aziz et al., 2008).
Antiviral Activity
- Attaby et al. (2006) synthesized 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, showing potential antiviral activity against HSV1 and HAV-MBB (Attaby et al., 2006).
Spiro Derivatives Synthesis
- Mandzyuk et al. (2020) synthesized spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, which showed antimicrobial, anti-inflammatory, and antioxidant activities (Mandzyuk et al., 2020).
Anticancer Activity
- Inceler et al. (2013) synthesized novel thiophene containing 1,3-diarylpyrazole derivatives and evaluated their anticancer activity, showing significant inhibitory effects on certain cancer cells (Inceler et al., 2013).
Electropharmacological Synthesis
- Amani and Nematollahi (2012) explored the electrochemical synthesis of arylthiobenzazoles, indicating potential for developing new pharmaceutical compounds (Amani & Nematollahi, 2012).
Broad-Spectrum Anticancer Activity
- Aly et al. (2020) conducted a synthesis leading to compounds with broad-spectrum anticancer activity against various cancer cell lines (Aly et al., 2020).
Properties
IUPAC Name |
1-(7-ethoxy-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-3-27-19-7-4-6-16-18-14-17(20-8-5-13-29-20)23-25(18)22(28-21(16)19)9-11-24(12-10-22)15(2)26/h4-8,13,18H,3,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBSFCQBKDAJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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